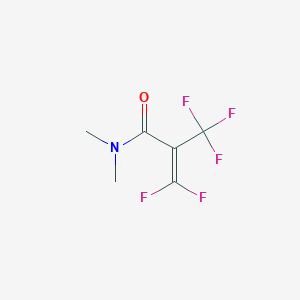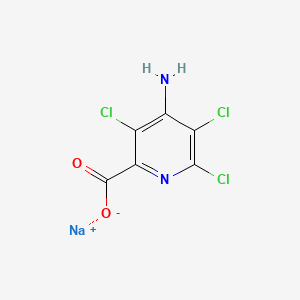
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- is a heterocyclic compound belonging to the pyrazole family This compound features a fused bicyclic structure, which includes a pyrazole ring fused to another pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of azomethine imines with acetylenes. This reaction is typically catalyzed by copper (II) complexes, which facilitate the formation of the desired pyrazole structure under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of immobilized copper (II) catalysts on silica gel. This method not only ensures high catalytic activity but also allows for the reuse of the catalyst, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dihydro configuration to a fully saturated state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or other positions on the pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including Alzheimer’s and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Wirkmechanismus
The mechanism of action of 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in disease progression or modulate signaling pathways critical for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fusion pattern and substituents.
Pyrazolo[1,5-a]pyrazines: Another class of fused pyrazole compounds with distinct structural features and applications.
Uniqueness: 1H,5H-Pyrazolo(1,2-a)pyrazol-1-one, 6,7-dihydro-2,3-dimethyl- stands out due to its specific dihydro configuration and methyl substitutions, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
51938-03-5 |
|---|---|
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-4-3-5-10(9)8(6)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
FCSNCOKZUHPWCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2CCCN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


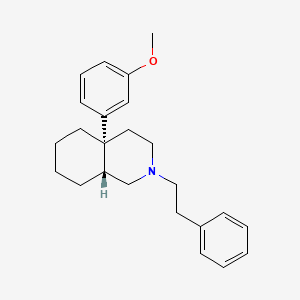


![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)


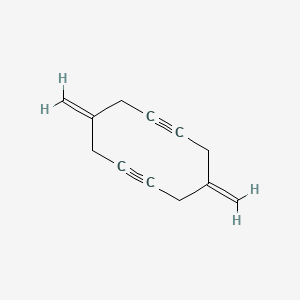

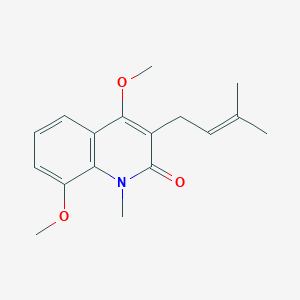
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
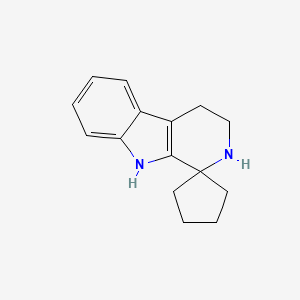
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
